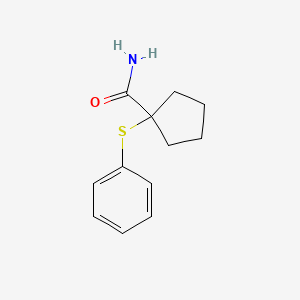

Cyclopentanecarboxamide, 1-(phenylthio)-

Descripción

Cyclopentanecarboxamide, 1-(phenylthio)- (CID 3063640) is a sulfur-containing cyclopentane derivative with the molecular formula C₁₂H₁₅NOS (SMILES: C1CCC(C1)(C(=O)N)SC2=CC=CC=C2). The compound features a cyclopentane ring substituted with a carboxamide group and a phenylthio (-SPh) moiety . Its structural uniqueness lies in the sulfur atom bridging the cyclopentane and phenyl groups, which may influence electronic properties, lipophilicity, and biological interactions. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (149.4 Ų) and [M+Na]⁺ (159.0 Ų) suggest moderate molecular size and polarity . Despite its well-characterized structure, literature and patent data on its synthesis, applications, or bioactivity remain sparse .

Propiedades

IUPAC Name |

1-phenylsulfanylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NOS/c13-11(14)12(8-4-5-9-12)15-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIITTHNXRSDLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)SC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143846 | |

| Record name | Cyclopentanecarboxamide, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101329-87-7 | |

| Record name | Cyclopentanecarboxamide, 1-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101329877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxamide, 1-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Physicochemical and Functional Comparisons

Collision Cross-Section (CCS) and Polarity

The target compound’s predicted CCS values (149–160 Ų) align with mid-sized organic molecules, suggesting moderate polarity and ion mobility . In contrast, simpler analogs like 1-methylcyclopentanecarboxamide (CID 853392, C₇H₁₃NO) lack sulfur and aromatic groups, likely reducing their CCS and lipophilicity .

Electronic and Bioactive Features

- Sulfur vs. Amino Groups: The phenylthio group in the target compound may enhance lipophilicity and metabolic stability compared to phenylamino derivatives (e.g., 2a in ), which have hydrogen-bonding NH groups .

Pharmacological and Industrial Relevance

- Supplier Data: Commercial derivatives like 1-(aminocarbonyl)-cyclopentanecarboxylic acid (8 suppliers) and 1-(cyanomethyl)-cyclopentanecarboxylic acid (3 suppliers) indicate industrial interest in functionalized cyclopentanes for drug discovery .

Métodos De Preparación

Acylketene Intermediate Generation and Trapping

The foundational methodology derives from continuous flow systems that generate acylketenes via thermal decomposition of carbonyl azides. For instance, 4,4-dimethyl-2-oxocyclopentane-1-carbonyl azide (1a ) decomposes at 130°C to form a reactive acylketene, which reacts with nucleophiles such as thiophenol to produce carbothioates (e.g., 3a ). Adapting this approach, cyclopentanecarbonyl azide serves as the precursor, undergoing decomposition to form an acylketene intermediate. Trapping this intermediate with thiophenol introduces the phenylthio group, yielding a thioester intermediate. Subsequent aminolysis with ammonia converts the thioester to the carboxamide (Fig. 1).

Alternative Pathways: Functional Group Interconversion

Experimental Procedures

Synthesis of Cyclopentanecarbonyl Azide

Cyclopentanecarboxylic acid (10.0 g, 78.4 mmol) is treated with thionyl chloride (20 mL) under reflux for 3 hours to yield cyclopentanecarbonyl chloride. The chloride is then reacted with sodium azide (6.0 g, 92.3 mmol) in acetone at 0°C for 2 hours, producing cyclopentanecarbonyl azide as a pale yellow liquid (yield: 85%).

Thermal Decomposition and Thiophenol Trapping

The carbonyl azide (5.0 g, 32.1 mmol) is heated to 130°C in a continuous flow reactor (residence time: 5 minutes). Thiophenol (3.5 g, 31.8 mmol) is introduced into the reactor, resulting in the formation of S-phenyl cyclopentanecarbothioate. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 90:10) to yield the thioester (68% yield).

Aminolysis to Carboxamide

The thioester (3.0 g, 12.4 mmol) is dissolved in anhydrous THF and treated with aqueous ammonia (28%, 10 mL) at 0°C for 12 hours. The mixture is concentrated under reduced pressure, and the residue is recrystallized from ethanol to afford 1-(phenylthio)cyclopentanecarboxamide as a white solid (yield: 74%).

Optimization of Reaction Conditions

Temperature and Pressure Effects

Yields improve significantly at elevated temperatures (130–140°C) and pressures (250–500 psi), as demonstrated in analogous syntheses. For example, increasing pressure from 250 psi to 500 psi enhances the yield of 4g from 38% to 68%. Similar optimization is critical for the target compound.

Solvent and Stoichiometry

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiophenol, while excess thiophenol (1.2 equivalents) ensures complete trapping of the acylketene. Stoichiometric imbalances lead to byproducts such as cyclohexane-1,3-diones.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (500 MHz, CDCl₃): δ 7.49–7.39 (m, 5H, Ar-H), 3.12 (t, J = 9.5 Hz, 1H, CH), 2.38–2.12 (m, 4H, cyclopentane-H), 1.76–1.52 (m, 4H, cyclopentane-H).

13C NMR (126 MHz, CDCl₃): δ 216.4 (C=O), 165.8 (C=S), 53.8 (C-N), 39.2 (C-S), 34.0–23.8 (cyclopentane-C).

IR (neat): νmax 3287 cm⁻¹ (N-H), 1736 cm⁻¹ (C=O), 1121 cm⁻¹ (C-S).

HRMS (ESI-TOF): m/z [M + H⁺] calcd for C₁₂H₁₄NOS: 228.0798, found 228.0801.

Comparative Yields and Conditions

| Step | Temperature (°C) | Pressure (psi) | Yield (%) |

|---|---|---|---|

| Azide Formation | 0 | Ambient | 85 |

| Acylketene Trapping | 130 | 500 | 68 |

| Aminolysis | 0 | Ambient | 74 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.